molecular formula C6H10FNO2 B587621 3-Fluoropiperidine-3-carboxylic acid CAS No. 147727-13-7

3-Fluoropiperidine-3-carboxylic acid

Cat. No.: B587621
CAS No.: 147727-13-7
M. Wt: 147.149
InChI Key: KSIRIZKXXISPRE-UHFFFAOYSA-N
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Description

3-Fluoropiperidine-3-carboxylic acid is a chemical compound with the molecular formula C6H10FNO2 and a molecular weight of 147.15 g/mol . This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by the presence of a fluorine atom at the third position of the piperidine ring and a carboxylic acid group at the same position, making it a unique fluorinated derivative of piperidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the chemical resolution of a racemic mixture to obtain optically pure enantiomers . This process typically involves the use of mild conditions, such as neutral pH, to ensure that the two chiral centers of the molecule are not affected. The raw materials required for this synthesis are readily available, making the process relatively simple and convenient for industrial production .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

3-Fluoropiperidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s reactivity and binding affinity to various biological targets. This can result in altered biochemical pathways and physiological effects, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3-Fluoropiperidine-3-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties.

Properties

IUPAC Name

3-fluoropiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c7-6(5(9)10)2-1-3-8-4-6/h8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIRIZKXXISPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665663
Record name 3-Fluoropiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147727-13-7
Record name 3-Fluoropiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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